molecular formula C40H42N4O5 B8050228 propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate

propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate

Cat. No.: B8050228
M. Wt: 658.8 g/mol
InChI Key: PHUUYHFZIUKLPJ-BHVANESWSA-N
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Description

Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate is a complex organic compound characterized by its multifaceted structure, which includes propyl, oxetane, benzyloxycarbonyl, and trityl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate typically involves multiple steps, beginning with the preparation of the oxetane ring. The process generally includes:

  • Formation of the Oxetane Ring: This is often achieved through the reaction of a halomethyl ketone with an aldehyde under basic conditions.

  • Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is usually introduced through a reaction with benzyl chloroformate.

  • Attachment of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide.

  • Histidine Protection: Nt-tritylation of histidine is performed using trityl chloride under anhydrous conditions to protect the nitrogen atom.

  • Coupling Reactions: The coupling of these fragments is typically achieved using peptide coupling reagents such as HATU or EDCI under mild conditions.

Industrial Production Methods

For industrial production, the synthesis of this compound requires optimization of each step to ensure high yield and purity. Scale-up processes may involve:

  • Optimized Solvent Systems: Use of high-purity solvents and solvents with appropriate boiling points.

  • Automated Synthesis Machines: Utilizing automated peptide synthesizers to improve efficiency and reproducibility.

  • Purification Techniques: Employing large-scale chromatography and crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound may undergo oxidation reactions primarily at the benzylic positions.

  • Reduction: Reduction reactions can be used to deprotect the benzyloxycarbonyl group.

  • Substitution: The oxetane ring can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation Reagents: KMnO4, PCC, or Swern oxidation conditions.

  • Reduction Reagents: Pd/C for catalytic hydrogenation or LiAlH4 for strong reducing conditions.

  • Substitution Reagents: NaH as a base for nucleophilic substitution or Lewis acids like BF3 for electrophilic substitutions.

Major Products Formed

  • Oxidation Products: Formation of aldehydes or carboxylic acids from benzylic oxidation.

  • Reduction Products: Formation of primary amines or alcohols upon deprotection.

  • Substitution Products: Various substituted oxetanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Organic Synthesis: Utilized as an intermediate in the synthesis of complex molecules.

  • Catalysis: May serve as a ligand or catalyst in certain chemical reactions.

Biology

  • Proteomics: Used in the study of protein modifications and interactions.

  • Enzyme Inhibition: Potential application as an inhibitor in enzyme studies.

Medicine

  • Drug Development: Investigated for its potential as a therapeutic agent or a prodrug.

  • Diagnostics: May be used in the development of diagnostic assays or imaging agents.

Industry

  • Material Science: Applied in the development of new materials with unique properties.

  • Agrochemicals: Explored for its use in the synthesis of pesticides or herbicides.

Mechanism of Action

Molecular Targets and Pathways

Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate acts by interacting with specific molecular targets such as enzymes or receptors. The oxetane ring and benzyloxycarbonyl group are critical for its binding affinity and specificity. The compound may inhibit enzyme activity through competitive inhibition or allosteric modulation, impacting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine: This compound, with a histidine instead of histidinate, shows differences in solubility and reactivity.

  • Methyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate: The methyl analog has distinct pharmacokinetics and biological activity.

List of Similar Compounds

  • Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine

  • Methyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate

  • Ethyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate

Properties

IUPAC Name

propyl (2S)-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]-3-(1-tritylimidazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N4O5/c1-2-23-48-37(45)36(43-39(28-47-29-39)27-41-38(46)49-26-31-15-7-3-8-16-31)24-35-25-44(30-42-35)40(32-17-9-4-10-18-32,33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-22,25,30,36,43H,2,23-24,26-29H2,1H3,(H,41,46)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUUYHFZIUKLPJ-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC5(COC5)CNC(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC5(COC5)CNC(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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